5-chloro-2-(ethylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-2-(ETHANESULFONYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with chloro, ethanesulfonyl, and morpholine-4-sulfonyl groups. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 5-CHLORO-2-(ETHANESULFONYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the pyrimidine core, followed by the introduction of the chloro, ethanesulfonyl, and morpholine-4-sulfonyl groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, resulting in a variety of derivatives. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-CHLORO-2-(ETHANESULFONYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as a lead compound for developing new drugs.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-CHLORO-2-(ETHANESULFONYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, 5-CHLORO-2-(ETHANESULFONYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
- 5-CHLORO-2-(METHANESULFONYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE
- 5-CHLORO-2-(ETHANESULFONYL)-N-[4-(PIPERIDINE-4-SULFONYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C17H19ClN4O6S2 |
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Molecular Weight |
474.9 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfonyl-N-(4-morpholin-4-ylsulfonylphenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C17H19ClN4O6S2/c1-2-29(24,25)17-19-11-14(18)15(21-17)16(23)20-12-3-5-13(6-4-12)30(26,27)22-7-9-28-10-8-22/h3-6,11H,2,7-10H2,1H3,(H,20,23) |
InChI Key |
SWWLUHKCVQIDDY-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)Cl |
Origin of Product |
United States |
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